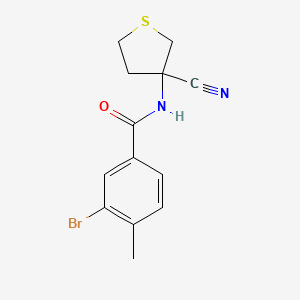
3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thiolane family and has been extensively studied for its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has also been shown to exhibit anti-inflammatory properties, which may contribute to its potential as a therapeutic agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide have been extensively studied. This compound has been shown to exhibit potent anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has also been shown to exhibit anti-inflammatory properties, which may contribute to its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
The advantages of using 3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide in lab experiments include its potent anti-cancer activity and its potential as a precursor for the synthesis of novel materials. However, there are also some limitations associated with the use of this compound in lab experiments. For example, its synthesis requires specialized knowledge and expertise, and it may not be readily available in some laboratories.
Future Directions
There are several future directions for the study of 3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide. One potential direction is the further investigation of its anti-cancer activity, particularly in vivo studies. Additionally, its potential as a therapeutic agent for other diseases, such as inflammatory diseases, could also be explored. Finally, its potential as a precursor for the synthesis of novel materials could also be further investigated.
Synthesis Methods
The synthesis of 3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide involves a multi-step process that requires specialized knowledge and expertise. The first step involves the preparation of 3-cyanothiolane-3-carboxylic acid, which is then reacted with 4-methylbenzoyl chloride to produce 4-methyl-N-(3-cyanothiolan-3-yl)benzamide. Finally, the addition of bromine to this compound results in the formation of 3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide.
Scientific Research Applications
3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. Additionally, it has also been studied for its potential applications in the field of materials science, where it has shown potential as a precursor for the synthesis of novel materials.
properties
IUPAC Name |
3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-9-2-3-10(6-11(9)14)12(17)16-13(7-15)4-5-18-8-13/h2-3,6H,4-5,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULDXYDTEJIIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2(CCSC2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-bromophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2882242.png)
![Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(pyridin-3-yl)methyl)piperidine-4-carboxylate](/img/structure/B2882247.png)
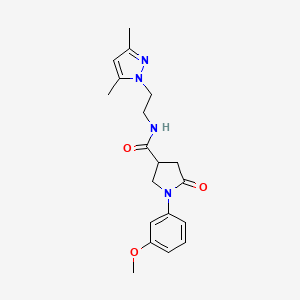

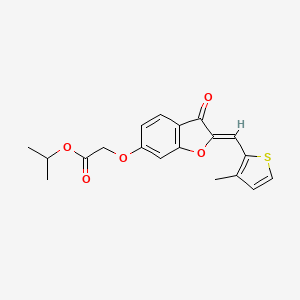
![1-(4-Butoxyphenyl)-3-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2882252.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2882253.png)
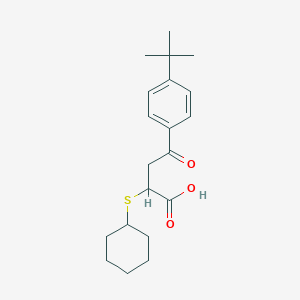

![8-(4-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2882257.png)
![N-cyclohexyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

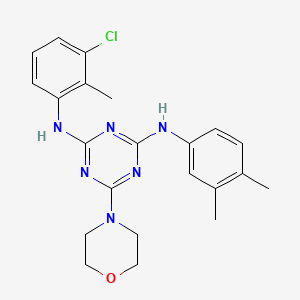
![5-[1-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B2882266.png)